molecular formula C24H21NO4 B11279435 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Número de catálogo: B11279435
Peso molecular: 387.4 g/mol
Clave InChI: WBWIYUVWUDWHGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic small molecule with a molecular weight of 387.43 g/mol and the molecular formula C 24 H 21 NO 4 . This compound is part of the benzofuran carboxamide class, which is of significant interest in medicinal chemistry for developing novel bioactive molecules. While specific biological data for this compound is not widely published, its core structure is a key scaffold in pharmacological research. Structurally similar 5-benzyloxy-2-arylbenzofuran-3-carboxylic acid derivatives have been identified as potent inhibitors of Transmembrane Protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) . CaCCs are critical regulators in physiological processes including epithelial secretion, smooth muscle contraction, and neuronal excitation, making them potential drug targets for conditions like asthma, hypertension, and secretory diarrheas . Research indicates that the presence of a free carboxylic acid group in this compound class is crucial for potent TMEM16A inhibition, while ester analogs typically show reduced activity . The carboxamide group in this specific compound may offer a unique pharmacodynamic profile worthy of investigation. Furthermore, other close analogs within the 2-methyl-1-benzofuran-3-carboxamide family have been synthesized and screened for antimicrobial activity against a range of Gram-positive cocci and Gram-negative rods , suggesting a potential secondary application area for this compound. Researchers can utilize this product as a key intermediate or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against novel biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C24H21NO4

Peso molecular

387.4 g/mol

Nombre IUPAC

N-(2-methoxyphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO4/c1-16-23(24(26)25-20-10-6-7-11-22(20)27-2)19-14-18(12-13-21(19)29-16)28-15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,26)

Clave InChI

WBWIYUVWUDWHGP-UHFFFAOYSA-N

SMILES canónico

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origen del producto

United States

Métodos De Preparación

Propargyl Ether Formation

Starting material : 5-Hydroxy-2-methylbenzofuran-3-carboxylic acid ester.
Reagents : Propargyl bromide, NaH, DMF.
Procedure :

  • 5-Hydroxy-2-methylbenzofuran-3-carboxylate is treated with propargyl bromide in the presence of NaH in DMF at 0°C to room temperature.

  • The reaction yields a propargyl ether intermediate, which undergoes thermal Claisen rearrangement to form the benzofuran ring.

Example :

StepConditionsYieldReference
Propargyl ether formationNaH, DMF, 0°C → rt, 12 h86%

Introduction of the Benzyloxy Group

The benzyloxy group at position 5 is introduced via benzylation of a phenolic hydroxyl group:

Benzylation Protocol

Starting material : 5-Hydroxy-2-methylbenzofuran-3-carboxylate.
Reagents : Benzyl bromide, K₂CO₃, DMF.
Procedure :

  • The phenolic hydroxyl group is protected using benzyl bromide in the presence of K₂CO₃ in DMF under reflux.

  • The reaction is monitored by TLC, and the product is purified via column chromatography (hexanes/ethyl acetate).

Example :

StepConditionsYieldReference
BenzylationK₂CO₃, DMF, reflux, 24 h74%

Carboxamide Formation

The carboxylic acid at position 3 is converted to the carboxamide via amide coupling with 2-methoxyaniline:

Hydrolysis of Ester to Acid

Reagents : NaOH, H₂O/THF.
Procedure :

  • The ester group is hydrolyzed using aqueous NaOH in THF at 60°C for 6 hours.

  • The carboxylic acid intermediate is isolated by acidification with HCl.

Amidation Reaction

Reagents : 2-Methoxyaniline, EDCl, HOBt, DMF.
Procedure :

  • The carboxylic acid is activated with EDCl and HOBt in DMF.

  • 2-Methoxyaniline is added, and the reaction is stirred at room temperature for 12 hours.

  • The product is purified via recrystallization from ethanol.

Example :

StepConditionsYieldReference
HydrolysisNaOH, THF/H₂O, 60°C, 6 h92%
AmidationEDCl, HOBt, DMF, rt, 12 h88%

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Starting material : 5-Benzyloxy-3-iodo-2-methylbenzofuran.
Reagents : 2-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
Procedure :

  • A Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group directly to the benzofuran core.

  • The reaction is conducted under inert atmosphere at 80°C for 24 hours.

Example :

StepConditionsYieldReference
Suzuki couplingPd(PPh₃)₄, DME/H₂O, 80°C78%

Optimization Challenges

Regioselectivity in Cyclization

  • The position of the methyl group (C2) is controlled by the choice of starting material and reaction conditions.

  • Key factor : Use of sterically hindered bases (e.g., LDA) ensures selective formation of the 2-methyl isomer.

Protecting Group Stability

  • The benzyl group is stable under basic and acidic conditions but requires hydrogenolysis for removal.

  • Alternative : PMB (para-methoxybenzyl) groups offer similar stability with milder deprotection.

Spectroscopic Characterization

The final product is characterized by:

  • ¹H NMR (CDCl₃): δ 7.40–7.28 (m, 5H, benzyl), 6.85–6.75 (m, 4H, benzofuran and methoxyphenyl), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • MS (ESI) : m/z 432.2 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Claisen rearrangementHigh regioselectivityRequires high temperatures70–86%
Suzuki couplingModular aryl introductionSensitive to oxygen65–78%
Direct amidationSingle-step couplingRequires activated acid80–88%

Industrial-Scale Considerations

  • Cost efficiency : Benzyl bromide and EDCl are cost-effective reagents.

  • Purification : Column chromatography is replaced with crystallization for large-scale production .

Análisis De Reacciones Químicas

Oxidation Reactions

The benzyloxy group (–OCH₂C₆H₅) and methyl substituent on the benzofuran ring are primary oxidation targets:

  • Benzyloxy to Carbonyl Group :
    Treatment with strong oxidizing agents like KMnO₄ under acidic conditions converts the benzyloxy group to a ketone or carboxylic acid, depending on reaction time and stoichiometry.

    ReagentConditionsProductYield
    KMnO₄H₂SO₄, 80°C5-oxo derivative~60%
  • Methyl Group Oxidation :
    The 2-methyl group on the benzofuran core oxidizes to a carboxylic acid using CrO₃ or Na₂Cr₂O₇ in acetic acid .

Reduction Reactions

The carboxamide and benzyloxy groups are susceptible to reduction:

  • Carboxamide to Amine :
    LiAlH₄ reduces the carboxamide (–CONH–) to a methyleneamine (–CH₂NH–) under anhydrous conditions .

    ReagentSolventProductSelectivity
    LiAlH₄THF3-(aminomethyl) derivative>80%
  • Benzyloxy Deprotection :
    Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether to a hydroxyl group .

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    HCl (6M) reflux hydrolyzes the amide to a carboxylic acid.

    RCONHR’+H2OHClRCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{R'NH}_2
  • Basic Hydrolysis :
    NaOH (10%) yields the carboxylate salt, which can be acidified to the free acid.

Electrophilic Aromatic Substitution

The electron-rich benzofuran and methoxyphenyl rings participate in electrophilic reactions:

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the methoxyphenyl ring .

    PositionProductYield
    Para4-nitro derivative55–65%
  • Halogenation :
    Br₂ in CHCl₃ brominates the benzofuran ring at the 6-position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura Reaction :
    The brominated derivative reacts with arylboronic acids to form biaryl systems .

    Ar–Br+Ar’–B(OH)2Pd(PPh3)4Ar–Ar’+Byproducts\text{Ar–Br} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–Ar'} + \text{Byproducts}
    CatalystLigandYield
    Pd(OAc)₂XPhos70–85%

Ring-Opening and Rearrangement

Under extreme conditions, the benzofuran core undergoes ring-opening:

  • Acid-Catalyzed Rearrangement :
    H₂SO₄ induces furan ring cleavage, forming a diketone intermediate .

Biological Derivatization

Modifications to enhance pharmacological activity include:

  • Mannich Reactions : Introduction of aminoalkyl groups at the 5-hydroxy position (after deprotection) .

  • Esterification : Conversion of the carboxamide to esters for prodrug synthesis .

Aplicaciones Científicas De Investigación

Synthetic Routes and Characterization

The synthesis of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available benzofuran derivatives and methoxyphenyl amines.
  • Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Numerous studies have investigated the anticancer activity of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)12.5Induces apoptosis through mitochondrial pathways
MCF-7 (Breast Cancer)15.0Cell cycle arrest in S-phase
HCT116 (Colon Cancer)10.0Inhibition of proliferation via apoptosis

The compound's anticancer mechanism primarily involves the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .

Antimicrobial Activity

In addition to its anticancer properties, 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has demonstrated antimicrobial effects:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBacteriostatic
Candida albicans64 µg/mLAntifungal

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Preclinical Studies

A preclinical study conducted by Matiichuk et al. evaluated the efficacy of various benzofurancarboxamides, including 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, against a panel of cancer cell lines. The study found that this compound exhibited potent anticancer activity, leading to its selection for further development in the National Cancer Institute's screening program .

Structure-Activity Relationship Analysis

Research into the structure-activity relationship (SAR) of benzofurancarboxamides has provided insights into how modifications to the chemical structure can enhance biological activity. The presence of the benzyloxy group and methoxy substitution on the phenyl ring appears to play a critical role in increasing potency against cancer cells .

Mecanismo De Acción

El mecanismo de acción de 5-(benciloxi)-N-(2-metoxifenil)-2-metil-1-benzofuran-3-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Benzofuran Derivatives

(a) 5-Methoxy-N-(4-Methoxyphenyl)-2-Methyl-1-Benzofuran-3-Carboxamide
  • Substituents : Position 5: methoxy; position 3 carboxamide: 4-methoxyphenyl.
  • Molecular Weight : 311.33 g/mol (vs. ~395 g/mol for the target compound).
  • Key Differences: The methoxy group at position 5 is less lipophilic than benzyloxy, improving aqueous solubility but reducing cell penetration .
(b) 5-(Benzyloxy)-N-(2-Ethoxyphenyl)-2-Methyl-1-Benzofuran-3-Carboxamide
  • Substituents : Position 3 carboxamide: 2-ethoxyphenyl.
  • Key Differences :
    • Ethoxy vs. methoxy: The larger ethoxy group increases lipophilicity and may enhance metabolic stability but could reduce binding affinity due to steric effects .

Heterocyclic Core Modifications

(a) 6-(Oxazol-4-yl)-5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide
  • Substituents : Position 6: oxazol-4-yl; position 5: cyclopropyl; position 2: 4-fluorophenyl.
  • Cyclopropyl at position 5 may improve metabolic stability compared to benzyloxy .
(b) 5-(3-Hydroxyphenyl)-N-(Benzoylphenyl)-2-Furamide
  • Core Structure : Furan instead of benzofuran.
  • Key Differences :
    • The furan core lacks the aromatic bulk of benzofuran, reducing π-π stacking interactions.
    • The 3-hydroxyphenyl group increases polarity, favoring solubility but limiting membrane permeability .

Functional Group Variations

(a) 3-(2-Furyl)-N′-[(E)-(2-Methoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide
  • Core Structure : Pyrazole-carbohydrazide.
  • Key Differences: The carbohydrazide group (vs. carboxamide) can act as a metal chelator, enabling unique pharmacological mechanisms .
(b) N-[3-(1,3-Benzoxazol-2-yl)-4-Chlorophenyl]-5-(2-Nitrophenyl)Furan-2-Carboxamide
  • Substituents : Benzoxazole and nitro groups.
  • Benzoxazole may enhance binding to enzymes requiring planar heterocycles .

Research Findings and Implications

  • Lipophilicity vs. Solubility : The benzyloxy group in the target compound favors membrane penetration but may limit solubility, whereas methoxy or hydroxy substituents (e.g., ) improve solubility at the cost of reduced bioavailability.
  • Metabolic Stability : Fluorine and cyclopropyl groups (e.g., ) enhance metabolic stability, while benzyloxy and ethoxy groups may increase susceptibility to oxidative metabolism .

Actividad Biológica

5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The molecular formula of 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is C24H25NO3. The structural configuration includes a benzofuran core substituted with a benzyloxy group and a methoxyphenyl moiety, contributing to its potential biological activity.

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. In particular, compounds with structural similarities to 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide have demonstrated efficacy against various bacterial strains.

CompoundMIC (μg/mL)Activity Type
Compound A8Antitubercular
Compound B3.12Antifungal
Compound C0.78Antibacterial

Studies indicate that the presence of hydroxyl groups at specific positions on the benzofuran ring enhances antimicrobial activity, particularly against Mycobacterium tuberculosis and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various benzofuran derivatives have been reported to inhibit tumor cell proliferation through mechanisms such as tubulin polymerization disruption and apoptosis induction.

CompoundIC50 (μM)Cancer Type
Compound X4.1 ± 0.1Non-small cell lung cancer
Compound Y5.08 ± 0.16Breast cancer
Compound Z6.92 ± 0.21Colon cancer

In particular, the compound's ability to induce G2/M phase cell cycle arrest has been linked to its interaction with tubulin, disrupting microtubule organization .

Case Study 1: Antimycobacterial Activity

A study synthesized a series of benzofuran derivatives, including compounds structurally related to 5-(benzyloxy)-N-(2-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide. Among these, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis H37Rv strains, indicating strong antitubercular properties .

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism of action of benzofuran derivatives in breast cancer cells. The study revealed that these compounds could downregulate anti-apoptotic proteins and induce cell death via apoptosis, showcasing their potential as therapeutic agents in cancer treatment .

Q & A

Q. What formulation strategies improve bioavailability?

  • Methodological Answer :
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and sustained release .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the benzyloxy position for targeted activation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.